Olorofim is a novel investigational antifungal agent classified as an orotomide. It primarily targets the enzyme dihydroorotate dehydrogenase (DHODH), which is essential in the de novo synthesis of pyrimidines, including uridine-5′-monophosphate and uridine-5′-triphosphate. These pyrimidines are crucial for DNA and RNA synthesis, making Olorofim a significant player in inhibiting fungal growth, particularly against resistant strains like Aspergillus fumigatus .
Olorofim acts as a reversible inhibitor of DHODH, catalyzing the oxidation of dihydroorotate to orotate. This inhibition disrupts the production of pyrimidines, leading to reduced levels of uridine-5′-monophosphate and uridine-5′-triphosphate. The subsequent decrease in these nucleotides affects various cellular processes, including DNA replication and cell cycle regulation. The drug's action results in significant morphological changes in fungal cells, such as increased hyphal septation and vacuolar volume alterations .
Olorofim exhibits potent antifungal activity against a range of filamentous fungi, particularly those resistant to azole treatments. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.125 mg/L for wild-type strains of Aspergillus fumigatus. It has also shown efficacy against various dermatophytes and other filamentous fungi . The drug's mechanism leads to cell cycle arrest and morphological changes in fungal cells, contributing to its antifungal properties .
The synthesis of Olorofim involves multiple steps that facilitate the creation of its complex structure. Although specific synthetic pathways are not detailed in the provided literature, it is known that Olorofim is formulated in a β-hydroxypropyl-cyclodextrin vehicle due to its low solubility in water. This formulation aids in its administration during clinical trials .
Olorofim is primarily under investigation for treating invasive fungal infections, especially those caused by azole-resistant strains. Its unique mechanism of action makes it a promising candidate for addressing therapeutic gaps in antifungal treatments. Clinical trials are ongoing to evaluate its efficacy and safety profile .
Olorofim is metabolized by several cytochrome P450 isoenzymes, particularly CYP3A4, which raises concerns regarding potential drug-drug interactions. Studies have indicated that Olorofim can increase the plasma concentrations of other medications metabolized by these enzymes, necessitating careful monitoring when co-administered with other drugs .
Olorofim belongs to a unique class of antifungal agents that inhibit pyrimidine biosynthesis via DHODH inhibition. Here’s a comparison with other similar compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Anidulafungin | Inhibits β-1,3-D-glucan synthase | Effective against Candida species |
Micafungin | Inhibits β-1,3-D-glucan synthase | Broad-spectrum activity against fungi |
Caspofungin | Inhibits β-1,3-D-glucan synthase | First echinocandin approved for clinical use |
Voriconazole | Inhibits lanosterol 14α-demethylase | Broad-spectrum activity against mold and yeast |
Uniqueness of Olorofim: Unlike the echinocandins listed above, which target cell wall synthesis directly through β-1,3-D-glucan inhibition, Olorofim specifically disrupts nucleic acid synthesis by inhibiting DHODH. This distinct mechanism allows it to effectively combat azole-resistant strains of fungi .
Olorofim possesses the molecular formula C28H27FN6O2, with a molecular weight of 498.6 grams per mole [1]. The compound is characterized by a complex heterocyclic structure containing multiple functional groups arranged in a specific three-dimensional configuration [2]. The molecular architecture consists of a central pyrrole ring system substituted with a phenyl group and connected to an acetamide moiety, which further links to a piperazine ring bearing a fluorinated pyrimidine substituent [3].
The structural framework of olorofim includes twenty-eight carbon atoms, twenty-seven hydrogen atoms, one fluorine atom, six nitrogen atoms, and two oxygen atoms arranged in a precise molecular arrangement [1] [3]. The compound exhibits a monoisotopic mass of 498.217952 atomic mass units, reflecting the specific isotopic composition of its constituent elements [2]. The molecular structure demonstrates significant complexity with multiple ring systems and heteroatoms contributing to its unique chemical properties and biological activity [17].
The International Union of Pure and Applied Chemistry systematic name for olorofim is 2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-{4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl}-2-oxoacetamide [1] [3]. This comprehensive nomenclature accurately describes the complete structural arrangement of all functional groups and their connectivity within the molecule [2].
Chemical Identifier | Value |
---|---|
Chemical Abstracts Service Registry Number | 1928707-56-5 [1] [3] |
International Chemical Identifier | InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) [1] [3] |
International Chemical Identifier Key | SUFPWYYDCOKDLL-UHFFFAOYSA-N [1] [3] |
Simplified Molecular Input Line Entry System | CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 [1] [3] |
Unique Ingredient Identifier | T34SH2H9HI [1] [3] |
The compound is also known by several synonyms including F-901318, F901318, and olorofimum, representing various international nomenclature conventions and developmental designations [1] [2] [5].
Olorofim exhibits distinctive physical properties that influence its handling, formulation, and analytical characterization. The compound appears as a solid powder under standard conditions with a characteristic crystalline structure . The substance demonstrates limited water solubility, necessitating specialized formulation approaches for pharmaceutical applications [9] [26].
Physical Property | Value | Conditions |
---|---|---|
Molecular Weight | 498.6 grams per mole [1] | Standard conditions |
Physical State | Solid powder | Room temperature |
Solubility in Dimethyl Sulfoxide | 100 milligrams per milliliter [7] | Requires ultrasonic treatment |
Protein Binding | 99.7% [26] | Plasma conditions |
Storage Stability | Greater than 2 years | Proper storage conditions |
The compound exhibits high protein binding characteristics, with approximately 99.7% binding to plasma proteins under physiological conditions [26]. This property significantly influences its pharmacokinetic behavior and distribution within biological systems [26]. The substance requires specific storage conditions, maintaining stability for greater than two years when stored properly in dry, dark environments at temperatures between 0-4 degrees Celsius for short-term storage or -20 degrees Celsius for long-term preservation [7].
Olorofim demonstrates temperature-dependent stability characteristics and specific solubility profiles in various organic solvents [7]. The compound's limited aqueous solubility has led to the development of specialized formulation vehicles, including beta-hydroxypropyl-cyclodextrin systems for intravenous administration [9] [26].
The structural characterization of olorofim employs multiple complementary analytical techniques to establish its complete molecular architecture and confirm its identity. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule [14] [16].
Liquid chromatography-tandem mass spectrometry represents a crucial analytical method for olorofim characterization and quantification [13] [22]. The mass spectrometric analysis utilizes positive heated electrospray ionization with selected reaction monitoring mode, enabling precise identification and quantification with a detection limit of 0.0011 milligrams per liter and a lower limit of quantitation of 0.0033 milligrams per liter [13] [22].
Analytical Method | Application | Key Parameters |
---|---|---|
Nuclear Magnetic Resonance | Structural confirmation [14] [16] | Chemical shifts, coupling constants |
Mass Spectrometry | Molecular weight determination [13] [22] | Fragmentation patterns, isotope ratios |
High-Performance Liquid Chromatography | Purity assessment [13] [22] | Retention times, peak resolution |
Infrared Spectroscopy | Functional group identification [35] | Characteristic absorption frequencies |
The chromatographic separation employs a Hypersil Gold C18 column with an isocratic mobile phase consisting of 0.1% formic acid-acetonitrile (60%-40%, volume/volume) at a flow rate of 330 microliters per minute [13] [22]. The analytical method demonstrates excellent precision and accuracy, with intraday and interday precisions ranging from 1.17% to 3.23% and accuracies ranging from 0.75% to 5.01% [13] [22].
Advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance methods such as Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation provide comprehensive structural information about atomic connectivity and spatial relationships within the molecule [14] [16] [33].
The synthesis of olorofim involves a multi-step organic synthetic approach that constructs the complex molecular framework through carefully orchestrated chemical transformations [10]. The synthetic methodology requires precise control of reaction conditions including temperature, solvents, and catalysts to achieve optimal yields and purity .
Synthetic Stage | Key Transformations | Critical Parameters |
---|---|---|
Pyrrole Formation | Ring construction [41] | Temperature control, catalyst selection |
Phenyl Substitution | Aromatic coupling [39] | Reaction time, solvent system |
Acetamide Formation | Amide bond formation [39] | pH optimization, purification methods |
Piperazine Attachment | Nucleophilic substitution [39] | Stoichiometry, reaction monitoring |
The industrial production methodology incorporates stringent quality control measures to ensure consistency and efficacy of the final product . The synthetic routes are optimized for cost-effectiveness and scalability to meet clinical and commercial demands . Advanced purification techniques including recrystallization, chromatographic separation, and solvent extraction are employed to achieve the required purity specifications .
The chemical preparation process requires specialized handling procedures due to the compound's limited water solubility and specific stability requirements [7]. Reaction monitoring utilizes analytical techniques including thin-layer chromatography, high-performance liquid chromatography, and mass spectrometry to track conversion and identify potential impurities [13] [22].
The structure-activity relationship analysis of olorofim reveals critical molecular features responsible for its potent antifungal activity through selective inhibition of fungal dihydroorotate dehydrogenase [17] [18]. The compound's unique structural architecture enables specific binding to the enzyme's active site while maintaining selectivity against human homologs [17] [26].
The pyrrole ring system serves as a fundamental structural component contributing to the molecule's binding affinity and selectivity profile [17]. The 1,5-dimethyl substitution pattern on the pyrrole ring influences the compound's conformational flexibility and interaction with the enzyme's binding pocket [17] [18]. The phenyl substituent at the 3-position provides additional hydrophobic interactions that enhance binding stability [17].
Structural Feature | Functional Contribution | Activity Impact |
---|---|---|
Pyrrole core | Enzyme binding [17] | Essential for activity |
Phenyl substituent | Hydrophobic interactions [17] | Binding enhancement |
Fluoropyrimidine moiety | Selectivity determinant [17] [18] | Species specificity |
Piperazine linker | Conformational flexibility [17] | Optimal positioning |
The fluoropyrimidine component plays a crucial role in determining the compound's selectivity for fungal dihydroorotate dehydrogenase over human enzyme variants [17] [18]. The fluorine atom's electronic properties and steric requirements contribute to the differential binding affinity observed between fungal and human enzyme targets [17] [26]. This selectivity represents a key factor in the compound's therapeutic potential and reduced toxicity profile [17] [26].
The acetamide linkage provides optimal spacing and conformational flexibility necessary for productive enzyme-inhibitor interactions [17]. The piperazine ring system serves as a conformational constraint that positions the fluoropyrimidine moiety in the appropriate orientation for selective enzyme binding [17] [18]. Structural modifications to any of these key components result in significant alterations to antifungal potency and selectivity characteristics [17] [18].